An In-depth Technical Guide to PD1-PDL1-IN-2 (ZE132): A Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint
An In-depth Technical Guide to PD1-PDL1-IN-2 (ZE132): A Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD1-PDL1-IN-2, also known as ZE132, is a potent and selective small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction. This guide provides a comprehensive technical overview of ZE132, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. By disrupting the PD-1/PD-L1 immune checkpoint, ZE132 facilitates the activation of an anti-tumor immune response, demonstrating robust efficacy in preclinical models. This molecule holds promise as a therapeutic agent in oncology, offering potential advantages over antibody-based immunotherapies.
Core Mechanism of Action
PD1-PDL1-IN-2 (ZE132) functions by directly inhibiting the interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells.[1] This inhibitory interaction is a key mechanism of tumor immune evasion. By blocking this interaction, ZE132 restores and enhances the cytotoxic activity of T cells against cancer cells.
The downstream effects of this inhibition include:
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Promotion of Cytotoxic T-cell Tumor Infiltration: ZE132 treatment leads to an increased presence of CD8+ T cells within the tumor microenvironment.[1]
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Induction of IL-2 Expression: Interleukin-2 (IL-2), a critical cytokine for T cell proliferation and activation, is upregulated following ZE132 administration.[1]
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Inhibition of TGF-β mRNA Expression: ZE132 has been shown to elicit strong inhibitory effects on the mRNA expression of Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with immunosuppressive roles in the tumor microenvironment.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for PD1-PDL1-IN-2 (ZE132) from preclinical studies.
Table 1: In Vitro Activity
| Assay Type | Parameter | Value | Reference |
| HTRF Binding Assay | IC50 (hPD-1/hPD-L1) | 15.73 nM | [1] |
| Surface Plasmon Resonance (SPR) | KD (hPD-L1) | 14.62 nM | [1] |
| Surface Plasmon Resonance (SPR) | KD (mPD-L1) | 392 nM | [1] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Model (4T1 Breast Cancer)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| ZE132 | 10 mg/kg (intragastric) | 66% | [1] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 58.0% | [1] |
Signaling Pathway and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition by ZE132
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of ZE132.
Experimental Workflow: HTRF Binding Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study in a syngeneic mouse model.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
Objective: To determine the in vitro inhibitory activity (IC50) of ZE132 on the human PD-1/PD-L1 interaction.
Materials:
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Recombinant human PD-1 with a His-tag (hPD-1-His)
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Recombinant human PD-L1 with an Fc-tag (hPD-L1-Fc)
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Anti-His antibody labeled with d2 (acceptor fluorophore)
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Anti-Fc antibody labeled with Terbium cryptate (Tb) (donor fluorophore)
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PD1-PDL1-IN-2 (ZE132)
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Assay buffer (e.g., PBS with 0.1% BSA)
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Low-volume 384-well white plates
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HTRF-compatible plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of ZE132 in assay buffer. The final concentration in the assay should typically range from low nanomolar to high micromolar to generate a full dose-response curve. A DMSO control should be included.
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Reagent Preparation:
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Dilute hPD-1-His and hPD-L1-Fc to their optimal concentrations in assay buffer as determined by initial titration experiments.
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Prepare a mixture of the anti-His-d2 and anti-Fc-Tb detection antibodies in assay buffer.
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Assay Assembly:
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Dispense 2 µL of the ZE132 serial dilutions or DMSO control into the wells of the 384-well plate.
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Add 4 µL of the hPD-1-His and hPD-L1-Fc protein mixture to each well.
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Incubate for 30 minutes at room temperature, protected from light.
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Add 4 µL of the detection antibody mixture to each well.
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Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.
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Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (donor signal).
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Data Analysis:
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Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
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Normalize the data using the DMSO control (0% inhibition) and a background control (no protein or a known inhibitor, 100% inhibition).
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Plot the normalized response against the logarithm of the ZE132 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the in vivo anti-tumor activity of ZE132.
Materials:
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Female BALB/c mice (6-8 weeks old)
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4T1 mouse breast cancer cell line
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PD1-PDL1-IN-2 (ZE132)
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Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
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Calipers for tumor measurement
Procedure:
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Cell Culture and Implantation:
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Culture 4T1 cells in appropriate media.
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On day 0, subcutaneously inject 1 x 106 4T1 cells in 100 µL of PBS into the right flank of each mouse.
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Tumor Growth and Randomization:
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Monitor tumor growth daily.
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When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Treatment Administration:
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Prepare a formulation of ZE132 in the vehicle at the desired concentration.
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Administer ZE132 (e.g., 10 mg/kg) or vehicle control to the respective groups via intragastric gavage once daily.
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Tumor Measurement and Body Weight Monitoring:
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Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of general health and toxicity.
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Study Endpoint and Analysis:
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Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
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At the end of the study, euthanize the mice.
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Calculate the Tumor Growth Inhibition (TGI) for the ZE132-treated group compared to the vehicle control group.
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Tumors can be excised for further analysis, such as immunohistochemistry for CD8+ T cell infiltration.
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Conclusion
PD1-PDL1-IN-2 (ZE132) is a promising small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with potent in vitro activity and significant in vivo anti-tumor efficacy. Its favorable pharmacokinetic profile, including oral bioavailability, makes it an attractive candidate for further development as a cancer therapeutic. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize this and similar molecules.
